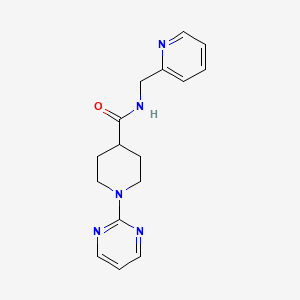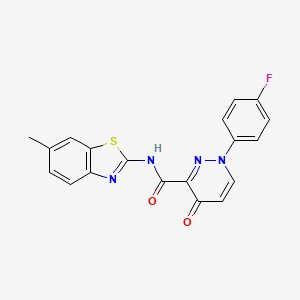
N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is synthesized through cyclization reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately using a different precursor, often involving condensation reactions.
Coupling Reactions: The pyridine and pyrimidine rings are then coupled together using a linking reagent, such as a piperidine derivative.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
In industrial settings, the production of N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis.
Continuous Flow Reactors: Continuous flow reactors may be employed for more efficient and controlled synthesis.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE: shares structural similarities with other compounds containing pyridine, pyrimidine, and piperidine rings.
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE: is unique due to its specific arrangement of these rings and the functional groups attached to them.
Uniqueness
Structural Uniqueness: The specific arrangement of the pyridine, pyrimidine, and piperidine rings in N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE gives it unique chemical properties and reactivity.
Functional Uniqueness:
Properties
Molecular Formula |
C16H19N5O |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H19N5O/c22-15(20-12-14-4-1-2-7-17-14)13-5-10-21(11-6-13)16-18-8-3-9-19-16/h1-4,7-9,13H,5-6,10-12H2,(H,20,22) |
InChI Key |
GJPZSVAVBGOTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375566.png)
![2-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B11375575.png)
![1-(4-methylphenyl)-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375578.png)
![2-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11375584.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11375589.png)
![5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11375595.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11375596.png)
![2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11375598.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11375612.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11375613.png)
![N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11375616.png)

